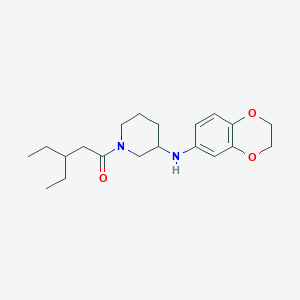![molecular formula C17H16N2O2S B5366482 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known by several names, including ETP-46464, CEP-9722, and TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases.
作用機序
The mechanism of action of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide involves the selective inhibition of BTK. This kinase is a key signaling molecule in the B cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. By inhibiting BTK, this compound can block BCR signaling and prevent the proliferation and survival of B cells. In addition, BTK inhibition can also modulate other signaling pathways involved in immune cell function, such as Toll-like receptor (TLR) signaling and Fc receptor signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B cells. In addition, this compound has also been shown to modulate other immune cell functions, such as T cell activation and cytokine production. In animal models of B cell malignancies and autoimmune diseases, treatment with this compound has been shown to reduce tumor growth and improve disease symptoms.
実験室実験の利点と制限
One advantage of using 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide in lab experiments is its high selectivity for BTK. This compound has been shown to have minimal off-target effects on other kinases, which can reduce the risk of unwanted side effects. In addition, this compound has good pharmacokinetic properties, which can allow for effective delivery and distribution in vivo. However, one limitation of using this compound is its relatively low potency compared to other BTK inhibitors. This can limit its effectiveness in certain experimental settings and may require higher doses or longer treatment durations.
将来の方向性
There are several future directions for research on 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of current compounds. Another direction is the exploration of combination therapies that can enhance the efficacy of BTK inhibitors in treating diseases such as cancer and autoimmune disorders. Finally, there is also interest in understanding the role of BTK in other cell types and signaling pathways, which can provide insights into new therapeutic targets and mechanisms of action.
合成法
The synthesis of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been described in several research articles. One common method involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-phenylpropynoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with an amine such as methylamine or ethylamine to yield the final product.
科学的研究の応用
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been studied for its potential applications in several areas of scientific research, including cancer biology, immunology, and neuroscience. One of the main targets of this compound is a kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and function of B cells in the immune system. Inhibition of BTK has been shown to have therapeutic potential in several diseases, including B cell malignancies, autoimmune disorders, and allergic diseases.
特性
IUPAC Name |
4-ethyl-5-methyl-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-13-11(2)22-17(15(13)16(18)21)19-14(20)10-9-12-7-5-4-6-8-12/h4-8H,3H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSQEGLXRNWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)



![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)
![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)
![7-(2-hydroxy-3-pyridinyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5366489.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)